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Introduction
CPL207280 is a novel, orally active agonist of the G-protein-coupled receptor 40 (GPR40),

also known as free fatty acid receptor 1 (FFAR1).[1] It has been developed for the treatment of

type 2 diabetes.[2] The therapeutic rationale for GPR40 agonists lies in their ability to enhance

glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, thus offering a glucose-

dependent mechanism to improve glycemic control with a potentially low risk of hypoglycemia.

[3]

The development of GPR40 agonists has been challenging, primarily due to the hepatotoxicity

observed with earlier compounds in this class, most notably TAK-875 (fasiglifam), which was

discontinued in Phase III clinical trials.[3][4] The liver injury associated with TAK-875 was linked

to the inhibition of bile acid transporters.[3] CPL207280 was specifically designed to mitigate

this risk by reducing its molecular weight and lipophilicity.[1] This guide provides a

comprehensive overview of the safety and toxicology profile of CPL207280, drawing from

preclinical and clinical data.

Preclinical Safety and Toxicology
In Vitro Hepatotoxicity Assessment
A series of in vitro studies were conducted to evaluate the potential for CPL207280 to cause

drug-induced liver injury (DILI), with a direct comparison to TAK-875.[5]
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In studies using both HepG2 cells and primary human hepatocytes, CPL207280 demonstrated

a significantly better safety profile than TAK-875. At a concentration of 100 μM, TAK-875 led to

a complete loss of cell viability, whereas CPL207280 only reduced viability by approximately

20%.[5]

CPL207280 showed a negligible effect on hepatic mitochondrial function.[5] In contrast, TAK-

875 was found to potently reduce cellular ATP content, indicating mitochondrial toxicity.[5]

A key focus of the preclinical safety evaluation was the interaction of CPL207280 with bile acid

transporters, a known mechanism of DILI for TAK-875. The inhibitory activity of CPL207280 on

these transporters was found to be an order of magnitude lower than that of TAK-875.[5]

In Vivo Toxicology Studies
Repeated-dose toxicology studies were conducted in both rats and monkeys.[5]

In a 14-day repeated-dose study in rats, CPL207280 was administered at doses up to 1200

mg/kg.[5] While treatment-related adverse effects were noted at the highest dose, no significant

elevations in liver injury markers such as ALT, ALP, and AST were observed at doses with

comparable exposure to hepatotoxic doses of TAK-875.[5]

Long-term toxicity studies in monkeys also indicated a favorable safety profile, with no

deleterious hepatic effects observed.[5]

Data Presentation: Preclinical Safety and Toxicology
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Parameter CPL207280
TAK-875
(Fasiglifam)

Reference

Hepatocyte Viability

(100 µM)
~20% reduction

Complete loss of

viability
[5]

Mitochondrial

Function

Negligible effect on

ATP content

Potent reduction in

cellular ATP content
[5]

Bile Acid Transporter

Inhibition

One order of

magnitude less than

TAK-875

Potent inhibitor [5]

In Vivo Rat Toxicology

(14-day)

No significant liver

enzyme elevation at

comparable

exposures

Dose-dependent

elevation of ALT,

bilirubin, and total bile

acids

[5]

In Vivo Monkey

Toxicology

No deleterious hepatic

effects observed

Not reported in direct

comparison
[5]

Clinical Safety Profile
Phase I Clinical Trial
A first-in-human Phase I study was conducted in healthy volunteers to assess the safety,

tolerability, and pharmacokinetics of CPL207280.[2] The study involved single ascending doses

(5-480 mg) and multiple ascending doses (60-480 mg) administered once daily for 14 days.[2]

Key Findings:

Safety and Tolerability: CPL207280 was found to be safe and well-tolerated.[2] No deaths or

serious adverse events were reported.[2] All adverse events that did occur were classified as

unrelated to the study drug.[2]

Hepatotoxicity: There were no clinically significant differences in safety parameters, including

those related to liver function, between the different cohorts.[2] The study concluded a low

risk of hepatotoxicity.[2]
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Dose-Limiting Toxicity: No dose-limiting toxicity was observed even at the highest dose of

480 mg, and therefore, a maximum tolerated dose (MTD) was not determined.[6]

Preliminary Phase IIa Clinical Trial Data
Preliminary results from a Phase IIa clinical trial in patients with type 2 diabetes further support

the favorable safety profile of CPL207280.[7] In this 14-day study with doses ranging from 60

mg to 480 mg, the drug was well-tolerated.[7] Importantly, no clear signals of hepatotoxicity

were identified.[7] The frequency of adverse events was comparable to or lower than that of the

placebo group.[7]

Data Presentation: Clinical Safety
Study Phase Population

Dosing
Regimen

Key Safety
Findings

Reference

Phase I
Healthy

Volunteers

Single doses (5-

480 mg) and

multiple doses

(60-480 mg) for

14 days

Safe and well-

tolerated.[2] No

serious adverse

events.[2] All

adverse events

unrelated to the

study drug.[2] No

dose-limiting

toxicity observed.

[6] Low risk of

hepatotoxicity.[2]

[2][6]

Phase IIa

(Preliminary)

Type 2 Diabetes

Patients

60 mg, 120 mg,

240 mg, and 480

mg for 14 days

High tolerability.

[7] No severe

adverse effects.

[7] No evident

signals of

hepatotoxicity.[7]

Frequency of

adverse events

comparable to or

lower than

placebo.[7]

[7]
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Experimental Protocols
In Vitro Hepatotoxicity Assays
Objective: To assess the direct cytotoxic effects of CPL207280 on liver cells.

Methodology Overview:

Cell Culture: HepG2 cells or cryopreserved primary human hepatocytes are cultured in

appropriate media.[5]

Compound Exposure: Cells are incubated with a range of concentrations of CPL207280 and

a comparator compound (e.g., TAK-875) for a specified period (e.g., 48 hours).[5]

Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or

MTS assay, which quantifies mitochondrial activity, or by measuring ATP levels.[5]

Data Analysis: Viability is normalized to a vehicle-treated control group.[5]

Mitochondrial Function Assay
Objective: To evaluate the impact of CPL207280 on mitochondrial respiration.

Methodology Overview:

Cell Culture: Hepatocytes are cultured as described above.

Compound Treatment: Cells are treated with CPL207280 or a positive control known to

affect mitochondrial function.

Respiration Measurement: Oxygen consumption rates (OCR) are measured using an

extracellular flux analyzer. This involves sequential injections of mitochondrial stressors (e.g.,

oligomycin, FCCP, rotenone/antimycin A) to determine basal respiration, ATP-linked

respiration, maximal respiration, and non-mitochondrial respiration.

ATP Measurement: Cellular ATP levels can be quantified using a luciferase-based assay.

Bile Acid Transporter Inhibition Assay
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Objective: To determine the inhibitory potential of CPL207280 on key bile acid transporters.

Methodology Overview:

Transporter Expression System: Transformed HEK cells or vesicles expressing specific bile

acid transporters (e.g., BSEP, NTCP) are used.[5]

Incubation: The cells or vesicles are incubated with a range of concentrations of CPL207280
and a known substrate for the specific transporter for a defined period (e.g., 1 hour).[5]

Inhibition Measurement: The inhibition of substrate transport is measured.

Data Analysis: IC50 values are calculated to determine the concentration of CPL207280
required to inhibit 50% of the transporter activity.[5]
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Caption: Simplified signaling pathway of CPL207280-mediated insulin secretion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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